
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid. This compound is notable for its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a cyclohexane ring. It is primarily used in the synthesis of macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid typically begins with ethyl 4,4-difluorocyclohexanecarboxylate. This ester undergoes hydrolysis to yield the desired acid. The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly macrolide antibiotics.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxyl group present in 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Does not contain fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group.
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12) |
InChI Key |
YLVSZGFLRVWRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1C(=O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


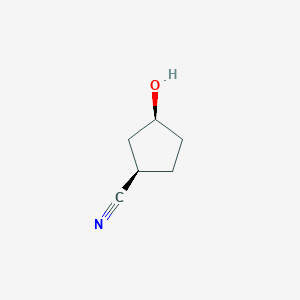
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
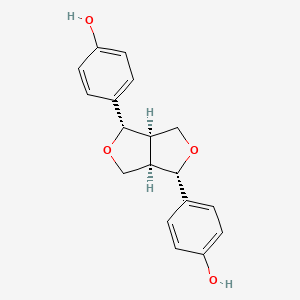
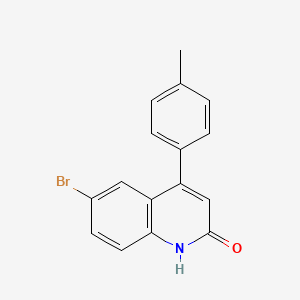


![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
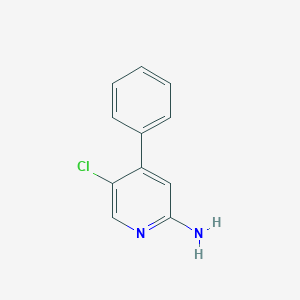
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
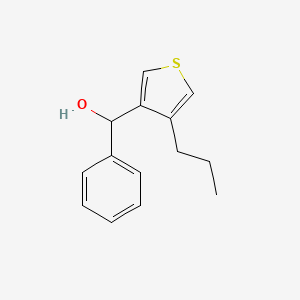
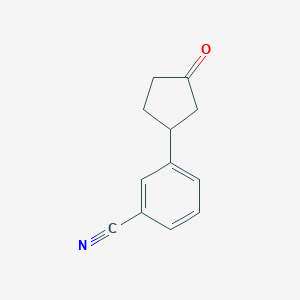
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
